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Compound of Interest

Compound Name: ZSA-215

Cat. No.: B15613142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound: ZSA-215 Chemical Name: 3-(3-fluoro-5,6-dimethoxybenzo[b]thiophene-2-

carboxamido)propanoic acid Molecular Formula: C14H14FNO5S Therapeutic Class: STING

(Stimulator of Interferon Genes) Agonist Development Stage: Preclinical Originator: University

of Michigan

Executive Summary
ZSA-215 is a potent, orally available small molecule agonist of the Stimulator of Interferon

Genes (STING) pathway, a critical component of the innate immune system. Developed for

cancer immunotherapy, ZSA-215 has demonstrated significant preclinical efficacy, including

complete tumor regression in a murine colon cancer model. Its favorable pharmacokinetic

profile, characterized by high oral exposure and bioavailability, positions it as a promising

candidate for further development. This document provides a comprehensive overview of the

pharmacodynamic and pharmacokinetic properties of ZSA-215 based on available preclinical

data.

Pharmacodynamics (PD)
Mechanism of Action
ZSA-215 functions as a direct agonist of the STING protein. Activation of STING is a key

signaling event that leads to the production of type I interferons (IFNs) and other pro-
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inflammatory cytokines, thereby mounting an anti-tumor immune response. The signaling

cascade initiated by ZSA-215 involves the following key steps:

STING Binding: ZSA-215 binds to the STING protein, inducing a conformational change.

TBK1 Recruitment and Activation: This conformational change facilitates the recruitment and

activation of the TANK-binding kinase 1 (TBK1).

IRF3 Phosphorylation: Activated TBK1 then phosphorylates the interferon regulatory factor 3

(IRF3).[1][2][3]

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and

translocates to the nucleus.

Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response

elements (ISREs) in the promoter regions of target genes, driving the transcription of type I

interferons, primarily IFN-β.[1][2][3]
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Preclinical Efficacy
In vivo studies have highlighted the potent anti-tumor activity of ZSA-215. Oral administration

as a monotherapy in the MC38 colon cancer mouse model resulted in complete tumor

regression and long-term survival.[2][3] The efficacy of ZSA-215 was reported to be superior to

MSA-2, another STING agonist.[2]
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Pharmacokinetics (PK)
ZSA-215 was specifically designed and optimized for oral administration, exhibiting favorable

pharmacokinetic properties in preclinical species.

Absorption and Bioavailability
ZSA-215 demonstrates high oral exposure and bioavailability.[1][2][3] The key pharmacokinetic

parameters are summarized in the table below.

Parameter Value Species

AUC (Area Under the Curve) 23835.0 h·ng/mL Mice

F (Oral Bioavailability) 58% Mice

Table 1: Key Pharmacokinetic Parameters of ZSA-215

Metabolism and Stability
In vitro assessments have confirmed that ZSA-215 possesses excellent metabolic and

chemical stability, which contributes to its high oral drug exposure.[1][2][3]

Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of

scientific findings. While the full, unabridged protocols are typically found within the primary

scientific publication, this section outlines the core components of the experiments used to

characterize ZSA-215.

In Vitro Stability Assays
Objective: To assess the metabolic and chemical stability of ZSA-215.

Methodology Outline:

Metabolic Stability: ZSA-215 is incubated with liver microsomes (from relevant species,

e.g., mouse, human) in the presence of NADPH (a cofactor for metabolic enzymes).

Samples are taken at various time points and the concentration of the parent compound
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(ZSA-215) is measured by LC-MS/MS (Liquid Chromatography-tandem Mass

Spectrometry). The rate of disappearance is used to calculate the intrinsic clearance and

metabolic half-life.

Chemical Stability: The stability of ZSA-215 is evaluated in various aqueous buffers at

different pH values (e.g., pH 1.2 to simulate gastric fluid, pH 7.4 to simulate physiological

pH) over time. The concentration of ZSA-215 is monitored by a suitable analytical method

like HPLC (High-Performance Liquid Chromatography).
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Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of ZSA-215 following oral administration.

Methodology Outline:

Animals: Typically, male BALB/c or C57BL/6 mice are used.[2]

Dosing: A cohort of mice is administered ZSA-215 orally (p.o.) via gavage at a specific

dose. A separate cohort receives an intravenous (i.v.) dose to allow for the calculation of

absolute bioavailability.

Blood Sampling: Blood samples are collected from the mice at predetermined time points

(e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

Sample Processing: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of ZSA-215 in the plasma samples is quantified using a

validated LC-MS/MS method.
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Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic

parameters such as AUC, Cmax (maximum concentration), Tmax (time to maximum

concentration), and half-life. Oral bioavailability (F) is calculated using the formula: F(%) =

(AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

In Vivo Efficacy Study (MC38 Colon Cancer Model)
Objective: To evaluate the anti-tumor efficacy of oral ZSA-215.

Methodology Outline:

Cell Line: MC38 is a murine colon adenocarcinoma cell line.[2]

Tumor Implantation: A specific number of MC38 cells are injected subcutaneously into the

flank of syngeneic mice (e.g., C57BL/6).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Treatment: Once tumors reach the desired size, mice are randomized into treatment

groups (e.g., vehicle control, ZSA-215). ZSA-215 is administered orally according to a

specific dose and schedule.

Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

Animal body weight and overall health are also monitored.

Endpoint: The study continues until tumors in the control group reach a predetermined

endpoint size, or for a specified duration to monitor for long-term survival. The primary

readouts are tumor growth inhibition and overall survival.

Conclusion and Future Directions
ZSA-215 is a potent, orally bioavailable STING agonist with a compelling preclinical data

package. Its ability to induce complete tumor regression in a syngeneic mouse model highlights

its potential as a transformative agent in cancer immunotherapy. The compound's favorable

pharmacokinetic properties, particularly its high oral exposure and stability, are significant

advantages over many other STING agonists that require intratumoral injection. Further
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preclinical development, including IND-enabling toxicology studies, is warranted to advance

ZSA-215 towards clinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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